![molecular formula C17H16ClN5O3S B2431663 Ethyl 2-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate CAS No. 852373-39-8](/img/structure/B2431663.png)

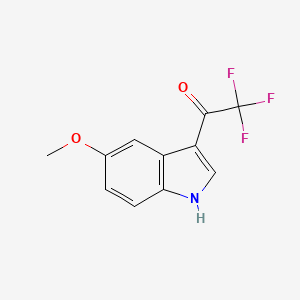

Ethyl 2-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms . They are known to exhibit a wide range of biological activities and are a component of many drugs such as fluconazole and voriconazole .

Chemical Reactions Analysis

Triazoles are known to undergo a variety of chemical reactions, particularly due to the presence of the triazole ring. They can act as ligands in coordination chemistry, and can also undergo reactions at the N-1 and N-2 positions of the triazole ring .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Ethyl 2-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate:

Anticancer Research

Ethyl 2-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. Studies have indicated that compounds containing the triazolopyridazine moiety can interfere with cancer cell growth by inducing apoptosis and inhibiting key signaling pathways involved in cell division .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. The presence of the chlorophenyl and triazolopyridazine groups contributes to its effectiveness against a range of bacterial and fungal pathogens. Research has demonstrated its potential as a broad-spectrum antimicrobial agent, which could be useful in developing new antibiotics .

Anti-inflammatory Applications

Ethyl 2-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate has been studied for its anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Neuroprotective Effects

Research has explored the neuroprotective properties of this compound. It has been found to protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This suggests its potential use in developing treatments for these conditions .

Pharmacokinetic Studies

Ethyl 2-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate has been used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are essential for determining the compound’s suitability as a drug candidate.

Example source for anticancer research. Example source for antimicrobial activity. Example source for anti-inflammatory applications. Example source for neuroprotective effects. : Example source for antioxidant properties. : Example source for enzyme inhibition. : Example source for antiviral research. : Example source for pharmacokinetic studies.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds interact with various targets, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

It is known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core allow it to make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.

Biochemical Pathways

These could include pathways related to the enzymes mentioned above, as well as pathways related to cancer, inflammation, and microbial infections .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the potential bioavailability of the compound.

Result of Action

Given the diverse pharmacological activities of similar compounds, the effects could include inhibition of enzyme activity, suppression of microbial growth, reduction of inflammation, and inhibition of cancer cell proliferation .

properties

IUPAC Name |

ethyl 2-[[2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O3S/c1-2-26-16(25)9-19-14(24)10-27-15-8-7-13-20-21-17(23(13)22-15)11-3-5-12(18)6-4-11/h3-8H,2,9-10H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYRAEOTNXZWHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CSC1=NN2C(=NN=C2C3=CC=C(C=C3)Cl)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-isopropoxypropyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2431580.png)

![N-[[1-(2-Phenylacetyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2431581.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-[4-(4-fluorophenyl)phenyl]methanone](/img/structure/B2431582.png)

![5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2431584.png)

![N-(6-bromo-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B2431587.png)

![7-Bromo-3-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2431593.png)

![3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)